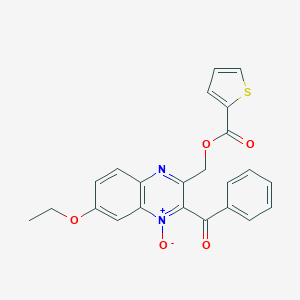
(3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl 2-thiophenecarboxylate: is a complex organic compound with a unique structure that combines a quinoxaline ring, a thiophene ring, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl 2-thiophenecarboxylate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Quinoxaline Ring: This step involves the condensation of an o-phenylenediamine derivative with a diketone to form the quinoxaline core.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Ethoxylation: The ethoxy group is added through an etherification reaction using ethanol and an acid catalyst.
Oxidation: The quinoxaline ring is oxidized to introduce the oxido group, typically using an oxidizing agent like hydrogen peroxide.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then coupled to the quinoxaline core through a cross-coupling reaction.
Final Coupling: The final step involves the esterification of the thiophene ring with the quinoxaline core to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline ring.
Reduction: Reduction reactions can target the oxido group, converting it back to a hydroxyl group.
Substitution: The benzoyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The thiophene ring can participate in various coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Coupling: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
(3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl 2-thiophenecarboxylate:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes. The thiophene ring can interact with proteins, potentially inhibiting enzyme activity. The benzoyl and ethoxy groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxylate share the quinoxaline core but lack the thiophene ring.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylate have the thiophene ring but do not have the quinoxaline core.
Benzoyl Derivatives: Compounds like benzoyl chloride contain the benzoyl group but lack the complex ring structure.
Uniqueness
- The combination of the quinoxaline and thiophene rings in a single molecule.
- The presence of multiple functional groups that allow for diverse chemical reactivity.
- Potential for unique biological activity due to the specific arrangement of these functional groups.
This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.
Propiedades
Número CAS |
850188-86-2 |
|---|---|
Fórmula molecular |
C23H18N2O5S |
Peso molecular |
434.5g/mol |
Nombre IUPAC |
(3-benzoyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl thiophene-2-carboxylate |
InChI |
InChI=1S/C23H18N2O5S/c1-2-29-16-10-11-17-19(13-16)25(28)21(22(26)15-7-4-3-5-8-15)18(24-17)14-30-23(27)20-9-6-12-31-20/h3-13H,2,14H2,1H3 |
Clave InChI |
GMZGEPSRCCKLFB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C3=CC=CC=C3)COC(=O)C4=CC=CS4 |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C3=CC=CC=C3)COC(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















